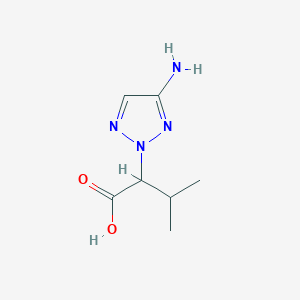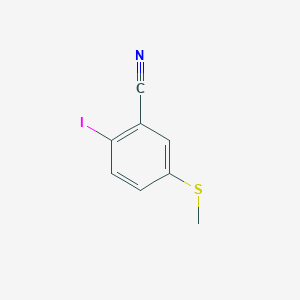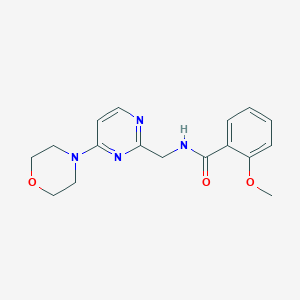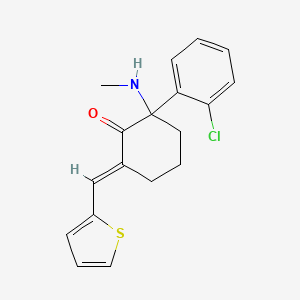![molecular formula C22H20FN5S B2688096 1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine CAS No. 379236-86-9](/img/structure/B2688096.png)
1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C22H20FN5S and its molecular weight is 405.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine have been explored in various studies. For instance, research on the synthesis of piperazine-1-yl-1H-indazole derivatives, including those with fluorophenyl groups, has been reported. These compounds play a significant role in medicinal chemistry due to their potential therapeutic applications. Spectral analysis and docking studies have also been conducted to understand their interactions with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).
Antimicrobial Activity
Research has focused on the synthesis of novel derivatives with potential antimicrobial properties. For instance, 8-fluoro Norfloxacin derivatives, including those with piperazinyl modifications, have been evaluated against various strains, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant S. aureus. These compounds have shown increased potency compared to standard treatments, highlighting the therapeutic potential of fluoro- and piperazinyl-substituted derivatives (Sunduru et al., 2011).
Antitumor Activity
The antitumor properties of novel pyrimidinyl pyrazole derivatives have been investigated, with some compounds showing significant cytotoxicity against tumor cell lines. This research has implications for developing new chemotherapeutic agents, particularly for compounds incorporating the pyrimidinyl piperazine structure (Naito et al., 2005).
Radiopharmaceutical Development
Compounds with specific structural features, such as fluorophenyl and piperazinyl groups, have been synthesized for potential use in radiopharmaceutical applications. For example, studies on the synthesis of compounds designed for imaging dopamine D4 receptors using positron emission tomography (PET) have been conducted, demonstrating the importance of such structures in developing diagnostic tools (Eskola et al., 2002).
Corrosion Inhibition
Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the corrosion inhibition properties of piperidine derivatives on iron. This research suggests that such compounds can offer effective protection against corrosion, highlighting their potential in materials science (Kaya et al., 2016).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5S/c1-15-19(16-5-7-17(23)8-6-16)20-21(25-14-26-22(20)29-15)28-12-10-27(11-13-28)18-4-2-3-9-24-18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGDHFOIDQZGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2688013.png)

![2-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2688015.png)
![Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2688018.png)
![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B2688021.png)
![Methyl 2-amino-2-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2688023.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688025.png)
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2688026.png)
![N-(2-carbamoylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688028.png)


![2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2688035.png)

